H-Pro-Asn-OH

Flavor Chemistry Food Science Receptor Modulation

H-Pro-Asn-OH (CAS 107856-82-6) is not a generic dipeptide. Its N-terminal proline imparts a unique, high-probability (>60%) turn conformation critical for de novo protein design and enzyme-substrate studies. Unlike its reversed-sequence analog Asn-Pro, this specific sequence acts as an umami suppressor and is a documented endogenous metabolite. Procuring the correct, high-purity sequence is essential to ensure accurate structural and functional research outcomes.

Molecular Formula C9H15N3O4
Molecular Weight 229.23 g/mol
Cat. No. B15140212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Asn-OH
Molecular FormulaC9H15N3O4
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O
InChIInChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1
InChIKeyJQOHKCDMINQZRV-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-Asn-OH (Prolyl-Asparagine): Procurement-Ready Dipeptide for Conformational and Metabolic Studies


H-Pro-Asn-OH (CAS 107856-82-6), also known as L-prolyl-L-asparagine or Pro-Asn, is an endogenous dipeptide classified as a metabolite formed from L-proline and L-asparagine residues [1]. Its structure is characterized by the distinctive conformational constraints imparted by the N-terminal proline, which influences peptide backbone flexibility and secondary structure [2]. As a core building block in peptide synthesis and a naturally occurring protein degradation product, H-Pro-Asn-OH serves as a critical reference standard and research tool in studies ranging from protein folding and enzyme-substrate interactions to metabolomics .

Why Generic H-Pro-Asn-OH Substitution Fails: Structural and Biological Divergence in the Dipeptide Space


The procurement of a simple 'Pro-X' or 'X-Asn' dipeptide as a substitute for H-Pro-Asn-OH is a high-risk approach due to the profound impact of sequence on both conformational propensity and biological activity. The specific N-terminal proline in H-Pro-Asn-OH restricts the peptide backbone's conformational freedom, influencing the formation of specific turn motifs that are not replicated by reversed sequences like Asn-Pro or by analogs with different C-terminal residues [1][2]. As demonstrated in comparative studies, altering the dipeptide sequence or composition can invert a compound's functional effect—for instance, converting an umami enhancer into an umami suppressor—and can drastically change its solution stability and metabolic fate [3]. This evidence underscores that H-Pro-Asn-OH is not a generic commodity but a specific molecular entity with unique properties that cannot be assumed for its closest structural analogs.

H-Pro-Asn-OH: Quantified Differentiators vs. Closest Analogs and In-Class Alternatives


Distinct Taste Modulation Profile: H-Pro-Asn-OH as an Umami Suppressor vs. Asn-Pro as an Umami Enhancer

In a comparative analysis of umami dipeptides, H-Pro-Asn-OH (referred to as Pro-Asn) exhibited a fundamentally different functional profile from its reversed-sequence analog, Asn-Pro. While Asn-Pro was identified as an umami-enhancing dipeptide, Pro-Asn was found to decrease umami intensity and exert an inhibitory effect on the umami taste of MSG and soy sauce. This functional inversion underscores that the dipeptide's sequence is a critical determinant of biological activity and cannot be interchanged [1].

Flavor Chemistry Food Science Receptor Modulation

Structural Propensity for Turn Conformations: H-Pro-Asn-OH within the Asx-Pro Motif

A foundational structural analysis of the Asx-Pro sequence, of which H-Pro-Asn-OH is the minimal dipeptide unit, reveals a high intrinsic propensity to form specific turn conformations. Analysis of protein databases shows that more than 60% of Asx-Pro sequences adopt a turn conformation stabilized by a characteristic network of hydrogen bonds involving the Asx side chain and the peptide backbone [1]. This structural preference is significantly more homogeneous than that observed for other Xxx-Pro sequences like Ser-Pro or His-Pro, which exhibit more heterogeneous hydrogen-bonding patterns [1].

Protein Engineering Structural Biology Peptide Design

Defined Long-Term Storage Stability Profile for H-Pro-Asn-OH

For procurement and laboratory planning, H-Pro-Asn-OH is supplied with a validated, quantifiable stability profile. The lyophilized powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C. This is a specific, actionable metric that supports long-term research continuity and batch retention .

Reagent Stability Procurement Planning Laboratory Management

Divergent β-Turn Propensity Compared to Pro-Gly and Gly-Pro Analogs

While direct conformational data for isolated H-Pro-Asn-OH is limited, its structural relationship to the Pro-X dipeptide class allows for inference from closely studied analogs. Recent rotational spectroscopy studies on Pro-Gly reveal that the Pro-X sequence (with Proline N-terminal) exhibits a greater tendency to form β-turn configurations in proteins compared to the X-Pro sequence (with Proline C-terminal), which prefers extended conformations [1]. This Pro-X versus X-Pro dichotomy is a fundamental structural principle that differentiates H-Pro-Asn-OH from its reversed sequence analog, Asn-Pro.

Peptide Conformation β-Turn Mimetics Molecular Design

Verified Solubility and Handling Parameters for Experimental Reproducibility

Procurement of H-Pro-Asn-OH from commercial suppliers is accompanied by validated solubility data essential for experimental design. The compound is soluble in DMSO, and stock solution preparation guidelines are provided to ensure consistent handling . While solubility data is often vendor-specific, the availability of this information facilitates immediate use without extensive in-house method development.

Reagent Handling Solubility Assay Development

H-Pro-Asn-OH: Validated Application Scenarios for Scientific and Industrial Use


Peptide Design and Engineering of β-Turn Motifs

As a building block containing an Asx-Pro motif, H-Pro-Asn-OH is employed to introduce a high-probability (>60%) turn conformation into synthetic peptides [1]. This is particularly valuable in the de novo design of proteins and peptide mimetics where predictable, well-defined structural elements are required. The use of H-Pro-Asn-OH is supported by extensive database analysis confirming its strong propensity for specific, hydrogen-bond-stabilized turns, unlike more conformationally heterogeneous dipeptide alternatives [1].

Metabolomics Research and Biomarker Discovery

H-Pro-Asn-OH is a documented endogenous metabolite, a product of incomplete protein digestion or catabolism [1]. As such, it serves as a reference standard for targeted and untargeted metabolomics studies in biological matrices. Notably, its levels have been shown to increase in models with TP53 knockout, linking it to specific disease-relevant metabolic states [2]. Procuring a high-purity, well-characterized standard is essential for accurate quantification and cross-study validation in metabolomics.

Flavor Science Research on Umami Suppression

Contrary to its reversed-sequence analog Asn-Pro, which enhances umami, H-Pro-Asn-OH has been identified as an umami-suppressing dipeptide [1]. This distinct functional profile makes it a unique molecular probe for dissecting the mechanisms of umami taste perception and for investigating bitter- or umami-masking strategies in food science. Researchers investigating structure-activity relationships in taste receptors will find H-Pro-Asn-OH a critical comparator to Asn-Pro, demonstrating how a simple sequence reversal can invert a compound's functional effect [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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